Boc-ala-D-Glu-NH2

描述

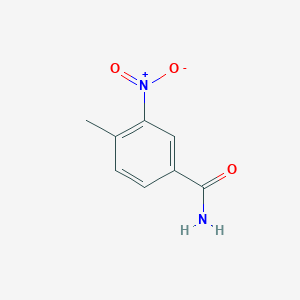

Boc-ala-D-Glu-NH2, also known as N-tert-butoxycarbonyl-L-alanyl-D-glutamine amide, is a synthetic peptide used extensively in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an L-alanine residue, a D-glutamine residue, and an amide group. The presence of these specific amino acids and functional groups endows the compound with unique properties, making it valuable for various applications in chemistry, biology, and medicine.

科学研究应用

Boc-ala-D-Glu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

作用机制

Target of Action

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .

Pharmacokinetics

It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .

Result of Action

The result of this compound’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .

Action Environment

Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.

生化分析

Biochemical Properties

Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this compound has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .

Cellular Effects

Given its versatile substrate binding ability, it is likely that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action underlying this compound centers around its impressive substrate-binding prowess. Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .

Temporal Effects in Laboratory Settings

This compound is known for its exceptional stability, which suggests that it maintains its effects over time in laboratory settings

Metabolic Pathways

Given its ability to bind to an extensive range of substrates, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its substrate binding ability, it is possible that it interacts with various transporters or binding proteins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-D-Glu-NH2 typically involves the following steps:

Protection of Amino Groups: The amino groups of L-alanine and D-glutamine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

化学反应分析

Types of Reactions

Boc-ala-D-Glu-NH2 undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP).

Major Products Formed

Hydrolysis: L-alanine and D-glutamine.

Deprotection: L-alanyl-D-glutamine amide.

Coupling Reactions: Longer peptide chains.

相似化合物的比较

Similar Compounds

Boc-ala-D-Glu(OBzl)-NH2: Similar structure but with a benzyl ester group instead of an amide group.

Boc-ala-D-Glu-OH: Similar structure but with a free carboxylic acid group instead of an amide group.

Boc-ala-D-Glu-OMe: Similar structure but with a methyl ester group instead of an amide group.

Uniqueness

Boc-ala-D-Glu-NH2 is unique due to its amide group, which provides enhanced stability and binding affinity compared to its ester counterparts. This makes it particularly valuable in studies involving protein-ligand interactions and enzyme-substrate interactions, where stability and binding strength are crucial.

属性

IUPAC Name |

5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBWYFVNGVLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539033 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18814-50-1 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)